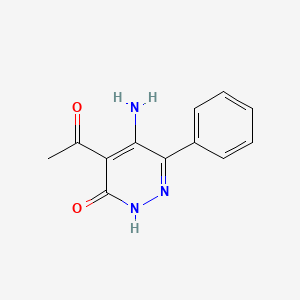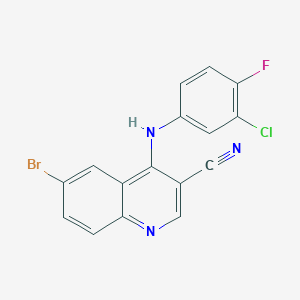![molecular formula C20H14ClN3O3S B12924811 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide CAS No. 918493-44-4](/img/structure/B12924811.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an isonicotinamide moiety, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with isonicotinamide under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of HIV-1 reverse transcriptase by binding to the enzyme and preventing its function . Additionally, its anticancer activity is linked to the inhibition of the WNT/β-catenin pathway, which plays a crucial role in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide include other indole derivatives and sulfonyl-containing compounds, such as:
- 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide
- (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide
Uniqueness
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase and its potential anticancer activity make it a compound of significant interest in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
918493-44-4 |
|---|---|
Formule moléculaire |
C20H14ClN3O3S |
Poids moléculaire |
411.9 g/mol |
Nom IUPAC |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25) |
Clé InChI |
BTAKXACRHJKSPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



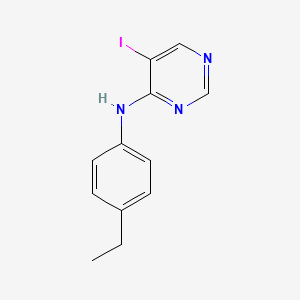
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)

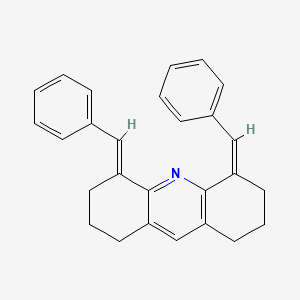
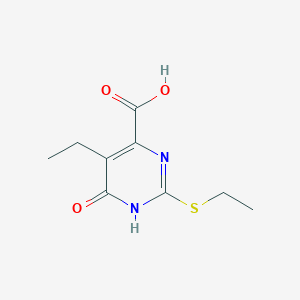
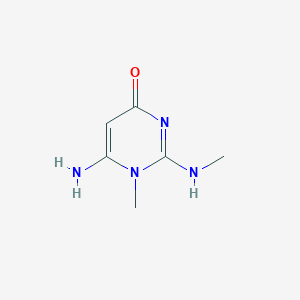
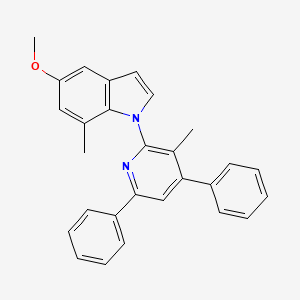
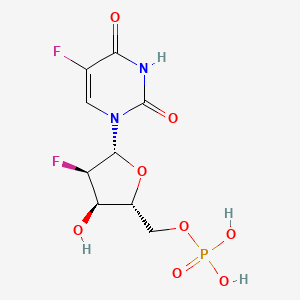

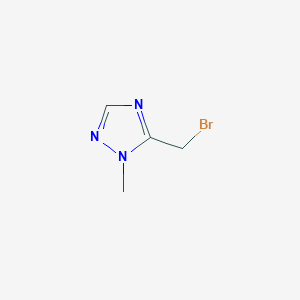
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
